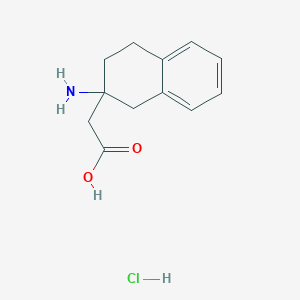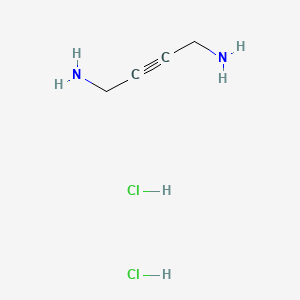![molecular formula C11H21NO4 B1378863 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid CAS No. 1423031-71-3](/img/structure/B1378863.png)
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid
Übersicht
Beschreibung
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid is an organic compound with the molecular formula C11H21NO4. It is a derivative of butanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Wirkmechanismus
Target of Action
It is a derivative of valine, an essential amino acid . Amino acids and their derivatives are known to influence the secretion of anabolic hormones and supply fuel during exercise .
Mode of Action
As a derivative of valine, it may interact with biological systems in a similar manner to other amino acids and their derivatives .
Biochemical Pathways
Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis and energy production .
Pharmacokinetics
As a derivative of valine, it is likely to share similar pharmacokinetic properties with other amino acids and their derivatives .
Result of Action
As a derivative of valine, it may contribute to processes such as muscle growth and repair, energy production, and the regulation of blood sugar levels .
Biochemische Analyse
Biochemical Properties
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as transaminases, which catalyze the transfer of amino groups from amino acids to keto acids. This compound also interacts with other biomolecules, influencing the secretion of anabolic hormones and the supply of fuel during exercise . These interactions are essential for maintaining various physiological processes and enhancing mental performance during stress-related tasks .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the secretion of anabolic hormones, which play a crucial role in muscle growth and repair . Additionally, this compound can affect mental performance during stress-related tasks by influencing neurotransmitter levels and other cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. It acts as a substrate for transaminases, facilitating the transfer of amino groups and contributing to the synthesis of peptides and proteins. The compound’s tert-butoxycarbonyl group can be removed under acidic conditions, allowing it to participate in various biochemical reactions . This deprotection process is crucial for its role in peptide synthesis and other applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . It is generally stable at room temperature but may degrade under extreme conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling to maintain its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance muscle growth and improve mental performance . At higher doses, it may exhibit toxic or adverse effects, such as liver damage or metabolic disturbances . Understanding the dosage effects is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including amino acid metabolism and peptide synthesis . It interacts with enzymes such as transaminases and other cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for maintaining cellular homeostasis and supporting various physiological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects. Understanding its transport and distribution is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is typically localized in specific compartments or organelles, where it can interact with enzymes and other biomolecules to exert its effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid typically involves the following steps:
-
Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.
R-NH2+Boc-Cl→R-NH-Boc+HCl
-
Alkylation: : The Boc-protected amine is then alkylated with a suitable alkyl halide, such as methyl iodide, under basic conditions to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically affecting the methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be performed on the carboxyl group to yield alcohols. Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this purpose.
-
Substitution: : The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups. This is often achieved using strong nucleophiles like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaN3 in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of azides or other substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid is widely used as a building block for the synthesis of peptides and other complex molecules. Its stability under various reaction conditions makes it a valuable intermediate in multi-step syntheses.
Biology
In biological research, this compound is used in the synthesis of peptide-based drugs and probes. Its ability to protect amino groups during peptide synthesis is crucial for the selective formation of peptide bonds.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The Boc-protected amine group allows for the selective modification of the molecule, enabling the development of novel drugs with improved efficacy and reduced side effects.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of active pharmaceutical ingredients (APIs). Its role as a protecting group helps in the efficient production of complex drug molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-glycine: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-alanine: Similar in structure but with a different side chain.
N-Boc-leucine: Features a larger, branched side chain compared to 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid.
Uniqueness
This compound is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the methylbutanoic acid backbone. This combination allows for versatile applications in both synthetic and medicinal chemistry, making it a valuable compound in various research and industrial contexts.
Eigenschaften
IUPAC Name |
2-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-11(5,8(13)14)7-12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUXPDHPZUFZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride](/img/structure/B1378791.png)
![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)
![2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1378794.png)



![4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene](/img/structure/B1378800.png)
![2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1378801.png)
